molecular formula C23H30N4O3S B2905932 N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-26-2

N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2905932
CAS RN: 898435-26-2
M. Wt: 442.58
InChI Key: RJQMGYUURHAAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a hexahydroquinazolin-4-yl group attached to a morpholinoethyl group, which is further attached to a benzyl group via a thioacetamide linkage. This unique structure contributes to its potential for various scientific research applications.

Scientific Research Applications

Anticonvulsant Activity

This compound shows promise in the development of anticonvulsant medications. Its structural similarity to other compounds with known anticonvulsant properties suggests potential efficacy in seizure control. Research indicates that derivatives of the quinazolinone class, to which this compound belongs, have been effective in animal models of epilepsy .

Synthetic Chemistry

Due to its unique structure, this compound can be used as a building block in synthetic chemistry to create a variety of heterocyclic compounds with potential pharmaceutical applications .

Future Directions

This compound exhibits promising potential for scientific research applications. As bacteria continue to develop resistance mechanisms against antimicrobials, an alternative method to tackle this global concern must be developed . Quinazolinone inhibitors of the pqs system in P. aeruginosa were developed, suggesting a potential future direction for this compound .

properties

IUPAC Name

N-benzyl-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-21(24-16-18-6-2-1-3-7-18)17-31-22-19-8-4-5-9-20(19)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h1-3,6-7H,4-5,8-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQMGYUURHAAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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